Cas no 37271-16-2 (Sennoside C)
Sennoside C Chemical and Physical Properties
Names and Identifiers
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- Sennoside C
- [9,9'-Bianthracene]-2-carboxylicacid, 5,5'-bis(b-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-2'-(hydroxymethyl)-10,10'-dioxo-,(9R,9'R)-rel-
- Sennosid C
- Sennoside-C
- CID 138454318
- Q-100439
- (9,9'-BIANTHRACENE)-2-CARBOXYLIC ACID, 5,5'-BIS(.BETA.-D-GLUCOPYRANOSYLOXY)-9,9',10,10'-TETRAHYDRO-4,4'-DIHYDROXY-2'-(HYDROXYMETHYL)-10,10'-DIOXO-, (9R,9'R)-REL-
- (9,9'-Bianthracene)-2-carboxylic acid, 5,5'-bis(beta-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-2'-(hydroxymethyl)-10,10'-dioxo-, (R*,R*)-
- 26403-11-2
- UNII-UQ166P8802
- SENNOSIDE C (CONSTITUENT OF SENNA LEAF AND PODS) [DSC]
- 37271-16-2
- (9R)-4-hydroxy-9-[(9R)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid
- C16797
- Q27149784
- UQ166P8802
- AKOS025287037
- CHEBI:80734
- AC-6077
- AKOS025402189
- CS-0018292
- MS-31570
- [9,9'-Bianthracene]-2-carboxylic acid,5,5'-bis(b-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-2'-(hydroxymethyl)-10,10'-dioxo-, (9R,9'R)-rel-
- Sennoside-D
- 4-hydroxy-9-[4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid
- AC-6078
- HY-N1972
- (9R)-4-hydroxy-9-((9R)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-9H-anthracen-9-yl)-10-oxo-5-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-9H-anthracene-2-carboxylic acid
- rel-(9R,9'R)-5,5'-Bis(ss-D-Glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-2'-(hydroxymethyl)-10,10'-dioxo[9,9'-bianthracene]-2-carboxylic Acid; (R*,R*)-5,5'-bis(ss-D-Glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-2'-(hydroxymethyl)-10,10'-dioxo-[9,9'-bianthracene]-2-carboxylic Acid
- (9,9'-BIANTHRACENE)-2-CARBOXYLIC ACID, 5,5'-BIS(BETA-D-GLUCOPYRANOSYLOXY)-9,9',10,10'-TETRAHYDRO-4,4'-DIHYDROXY-2'-(HYDROXYMETHYL)-10,10'-DIOXO-, (9R,9'R)-REL-
- DA-57798
- SENNOSIDE C (CONSTITUENT OF SENNA LEAF AND PODS)
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- MDL: MFCD10566624
- Inchi: 1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26-,27-,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1
- InChI Key: ZFWOUNNKSHIAFK-RDAFFBQNSA-N
- SMILES: O(C1=CC=CC2=C1C(C1C(=CC(CO)=CC=1[C@@H]2[C@H]1C2C=C(C(=O)O)C=C(C=2C(C2C(=CC=CC1=2)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)=O)O)O)=O)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O
Computed Properties
- Exact Mass: 848.21600
- Monoisotopic Mass: 848.21637904 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 12
- Hydrogen Bond Acceptor Count: 19
- Heavy Atom Count: 61
- Rotatable Bond Count: 9
- Complexity: 1580
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 848.8
- XLogP3: 0.8
- Topological Polar Surface Area: 331
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.71
- Melting Point: No data available
- Boiling Point: 1130.3±65.0℃ at 760 mmHg
- Flash Point: Fahrenheit: 651.2 ° f < br / > Celsius: 344 ° C < br / >
- Refractive Index: 1.757
- PSA: 330.89000
- LogP: -1.30150
Sennoside C Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:2-8°C
Sennoside C Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0184-10mg |
Sennoside C |
37271-16-2 | HPLC≥98% | 10mg |
¥3800元 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025240-100mg |
Sennoside C |
37271-16-2 | 99% | 100mg |
¥26611 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025240-20mg |
Sennoside C |
37271-16-2 | 99% | 20mg |
¥8038 | 2024-05-24 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20382-1mg |
Sennoside C |
37271-16-2 | ,HPLC≥98% | 1mg |
¥1000.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20382-10mg |
Sennoside C |
37271-16-2 | ,HPLC≥98% | 10mg |
¥3000.00 | 2021-09-02 | |
| ChemScence | CS-0018292-1mg |
Sennoside C |
37271-16-2 | 98.46% | 1mg |
$286.0 | 2022-04-27 | |
| ChemScence | CS-0018292-5mg |
Sennoside C |
37271-16-2 | 98.46% | 5mg |
$857.0 | 2022-04-27 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80534-10MG |
Sennoside C |
37271-16-2 | 10mg |
¥7925.09 | 2023-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 73235-10MG |
Sennoside C |
37271-16-2 | 10mg |
¥14840.29 | 2024-12-26 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1294-5mg |
Sennoside C |
37271-16-2 | 98% | 5mg |
$260 | 2023-09-20 |
Sennoside C Suppliers
Sennoside C Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on Sennoside C
Exploring Sennoside C (CAS No. 37271-16-2): Properties, Applications, and Market Insights
Sennoside C (CAS No. 37271-16-2) is a naturally occurring anthraquinone glycoside primarily derived from plants of the Senna genus. This bioactive compound has garnered significant attention in the pharmaceutical and nutraceutical industries due to its unique chemical structure and therapeutic potential. As a key component in traditional herbal remedies, Sennoside C continues to be a subject of modern scientific research, particularly in the context of digestive health and natural product development.
The molecular structure of Sennoside C features two anthraquinone moieties linked to a disaccharide unit, which contributes to its distinctive physicochemical properties. With a molecular formula of C42H38O20, this compound exhibits moderate solubility in water and polar organic solvents, making it suitable for various formulation applications. Researchers have identified Sennoside C as one of the principal active constituents responsible for the pharmacological effects of Senna leaf extracts, particularly in supporting gastrointestinal motility.
In recent years, the demand for natural laxative compounds like Sennoside C has increased significantly, driven by growing consumer preference for plant-based therapeutics. The global market for digestive health supplements containing Sennoside C and related compounds is projected to expand at a compound annual growth rate of 6.8% through 2030, according to industry reports. This growth reflects both the compound's established efficacy and the rising awareness of gut microbiome health among consumers.
Pharmaceutical applications of Sennoside C primarily focus on its role as a stimulant laxative. The compound works by interacting with colonic bacteria to produce active metabolites that stimulate peristalsis. Unlike synthetic alternatives, Sennoside C offers the advantage of being derived from natural sources, making it a preferred choice for gentle constipation relief formulations. Current research is exploring optimized extraction methods to enhance the yield and purity of Sennoside C from Senna plants, addressing one of the key challenges in commercial production.
Beyond its traditional uses, emerging studies suggest potential applications of Sennoside C in metabolic health and inflammation modulation. Preliminary investigations indicate that the compound may influence gut-brain axis communication, opening new avenues for research in neurological conditions associated with gastrointestinal dysfunction. However, these potential applications require further clinical validation before commercial development.
The quality control of Sennoside C-containing products remains a critical consideration for manufacturers. Analytical techniques such as HPLC and LC-MS are commonly employed to standardize Senna-based preparations, ensuring consistent potency and safety. Regulatory agencies worldwide have established specific guidelines for Sennoside C content in herbal medicines, reflecting its importance as a marker compound for quality assessment.
Sustainability concerns in the supply chain of Sennoside C have prompted research into alternative production methods. Biotechnological approaches, including plant cell culture and microbial biosynthesis, are being investigated as potential solutions to reduce reliance on wild-harvested Senna plants. These innovations aim to address both environmental conservation and the growing demand for standardized botanical extracts in the global market.
Consumer education about proper usage of Sennoside C-containing products represents another important aspect of market development. While generally recognized as safe when used appropriately, healthcare professionals emphasize the importance of following recommended dosages to avoid potential side effects. Digital health platforms are increasingly incorporating information about natural digestive aids like Sennoside C into their educational resources, reflecting the compound's relevance in contemporary self-care practices.
From a research perspective, the mechanism of action of Sennoside C continues to be elucidated through advanced pharmacological studies. Recent findings suggest that the compound's effects may involve modulation of chloride channels in intestinal epithelial cells, providing a more detailed understanding of its prokinetic activity. Such mechanistic insights are valuable for developing next-generation formulations with improved efficacy and tolerability profiles.
The competitive landscape for Sennoside C suppliers features both established botanical extract companies and emerging biotechnology firms. Product differentiation strategies often focus on standardization levels, extraction methodologies, and sustainability certifications. As analytical technologies advance, the ability to provide Sennoside C with precise characterization and documented purity profiles has become a key competitive advantage in the marketplace.
Looking ahead, the future of Sennoside C research and applications appears promising. Ongoing clinical trials are evaluating novel combinations with prebiotics and other gut-friendly compounds to enhance therapeutic outcomes. Additionally, the integration of Sennoside C into personalized nutrition approaches represents an exciting frontier, potentially enabling customized solutions for digestive health based on individual microbiome profiles.
For researchers and industry professionals seeking detailed information about Sennoside C (CAS No. 37271-16-2), comprehensive analytical data including NMR spectra, chromatographic profiles, and stability studies are increasingly available through specialized databases and research publications. This accessibility of technical information supports continued innovation in product development and quality assurance practices related to this important phytochemical.